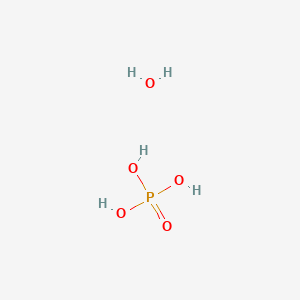
3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one: is a heterocyclic compound with the molecular formula C10H13N and a molecular weight of 147.2169 . This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 3-methylquinoline using hydrogenation catalysts . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one can undergo oxidation reactions to form quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents, alkylating agents
Major Products Formed:
Oxidation: Quinoline derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one is used as a building block in the synthesis of various heterocyclic compounds.
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine:
The compound’s derivatives are being explored for their therapeutic potential in treating various diseases, including infections and cancer .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A parent compound with a similar structure but without the tetrahydro and methyl groups.
5,6,7,8-Tetrahydroquinoline: A derivative lacking the methyl group at the 3-position.
3-Methylquinoline: A compound with a similar structure but without the tetrahydro groups.
Uniqueness:
3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one is unique due to its specific substitution pattern and the presence of both tetrahydro and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
60169-87-1 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
3-methyl-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium |
InChI |
InChI=1S/C10H13NO/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
OMTAZDWADKFLQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCCC2)[N+](=C1)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{[2-([1,1'-Biphenyl]-4-yl)-1,3-oxathiolan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B8614760.png)







